N-Succinimidyl 3-(trimethylstannyl)benzoate, often abbreviated as m-MeATE, is a crucial reagent in radiopharmaceutical chemistry, specifically in the field of targeted alpha therapy (TAT) []. Its primary function is to facilitate the labeling of biomolecules, such as antibodies and peptides, with the alpha-particle-emitting radionuclide Astatine-211 (²¹¹At) [, , , , , , , , , , ]. This labeling process is essential for the development of targeted radiotherapeutics designed to treat various types of cancer [, ].
N-Succinimidyl 3-Trimethylstannyl-benzoate is synthesized from commercially available precursors and is typically obtained from specialized chemical suppliers. Its classification includes:
The synthesis of N-Succinimidyl 3-Trimethylstannyl-benzoate involves several key steps:
For example, one study describes the synthesis of N-succinimidyl 3-(trimethylstannyl)benzoate through a reaction involving benzoic acid and trimethylstannyl chloride, followed by purification via flash chromatography .
The molecular structure of N-Succinimidyl 3-Trimethylstannyl-benzoate can be characterized as follows:
The structure facilitates the formation of stable conjugates with biomolecules while enabling the attachment of radioactive isotopes through the stannyl group.
N-Succinimidyl 3-Trimethylstannyl-benzoate participates in several important chemical reactions:
The efficiency of these reactions can vary based on factors such as temperature, concentration of reactants, and reaction time.
The mechanism by which N-Succinimidyl 3-Trimethylstannyl-benzoate functions involves:
This mechanism allows for effective targeting in therapeutic applications, particularly in cancer treatment where precise delivery of radioactive isotopes is critical.
The physical and chemical properties of N-Succinimidyl 3-Trimethylstannyl-benzoate include:
These properties make it suitable for use in various biochemical applications where stability and reactivity are essential.
N-Succinimidyl 3-Trimethylstannyl-benzoate has several significant applications:
The evolution of organotin precursors for radiohalogenation began in the 1970s with efforts to address the instability of direct electrophilic astatination methods. Early approaches used arylmercuric compounds (e.g., chloromercuric derivatives of tyrosine or imidazole), but yields varied widely (5–95%), and the resulting astatinated molecules exhibited inadequate in vivo stability due to the weaker carbon-astatine bond energy (~197 kJ/mol) compared to iodine (~268 kJ/mol) [1] [4]. By the 1980s, trialkyltin derivatives emerged as superior leaving groups. Tributylstannyl precursors, such as N-succinimidyl 3-(tri-n-butylstannyl)benzoate (BuSTB), enabled electrophilic destannylation via astatine’s +1 oxidation state (At⁺), facilitating aryl-C–At bond formation. This method achieved radiochemical yields (RCY) of 70–80% for antibodies but suffered from radiolytic degradation during high-activity labeling (>370 MBq) [6]. The 1990s saw the strategic shift to trimethylstannyl analogs like MeSTB. The smaller methyl groups reduced steric hindrance and enhanced resistance to radiolysis, as confirmed by accelerated decomposition of BuSTB in chloroform (40% degradation at 2,000 Gy) versus MeSTB (15% under identical conditions) [6].
Table 1: Evolution of Organotin Precursors for Radiohalogenation
Era | Precursor Type | Example Compound | Key Advantages | Limitations |
---|---|---|---|---|
1970s | Arylmercuric | Chloromercuric-tyrosine | Mild reaction conditions | Low RCY (5–95%), poor in vivo stability |
1980s | Tri-n-butylstannyl | BuSTB | Higher RCY (70–80%), regioselectivity | Radiolysis susceptibility |
1990s | Trimethylstannyl | MeSTB | Enhanced radiolytic stability, faster kinetics | Requires optimized oxidants (e.g., NIS) |
N-Succinimidyl esters serve as "bioconjugation handles," leveraging their amine reactivity to form stable amide bonds with lysine residues in biomolecules. MeSTB integrates this moiety with the trimethylstannyl group, enabling a two-step radiopharmaceutical synthesis:
The succinimidyl ester’s electron-withdrawing carbonyl activates the carbonyl carbon for nucleophilic attack, while the meta-benzoate spacer prevents steric interference during conjugation. This design preserves immunoreactivity, as demonstrated by retained antibody binding (>90%) to tumor antigens post-labeling [9]. Notably, the ester’s hydrolytic sensitivity necessitates anhydrous reaction conditions, though conjugation rates surpass hydrolysis in optimized protocols (pH 8–9, 0–4°C) [6] [8].
The trimethylstannyl group (SnMe₃) in MeSTB confers three kinetic and stability advantages over bulkier analogs:
Table 2: Radiochemical Yields (RCY) of MeSTB vs. BuSTB Under Standard Astatination Conditions
Precursor | Oxidant | Solvent | Reaction Time | RCY (%) | Reference |
---|---|---|---|---|---|
BuSTB | N-chlorosuccinimide | Chloroform | 30 min | 40–60 | [6] |
MeSTB | N-iodosuccinimide | Methanol | 5 min | 69–95 | [9] |
MeSTB | None⁺ | Methanol | 10 min | >30 | [6] |
⁺ Oxidant-free conditions exploit α-radiolysis-generated reactive species
A critical innovation was replacing traditional oxidants like chloramine-T with NIS, which minimizes over-oxidation of astatine to astatate (AtO₃⁻/AtO₄⁻), a non-reactive species. This optimization enabled RCY of 95% for MeSTB astatination at micromolar scales [9]. Furthermore, the trimethylstannyl group’s stability in methanol allows astatine distillation directly into this solvent, streamlining automated production platforms [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7